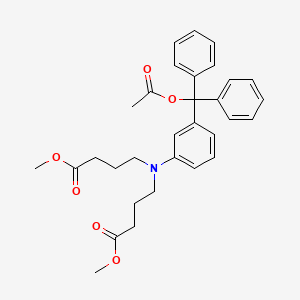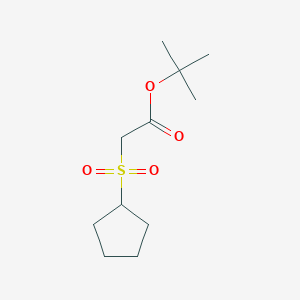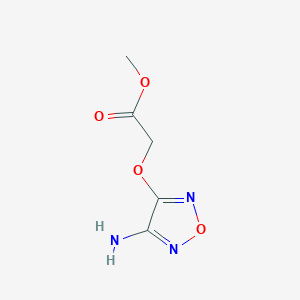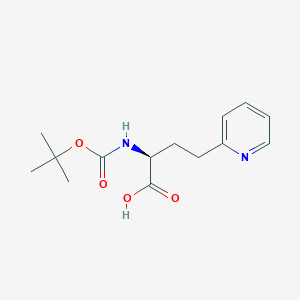
3,12-Dioxa-6,9-dithiatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Dioxa-6,9-dithiatetradecane is an organic compound with the molecular formula C10H22O2S2 It is a member of the dithiaether family, characterized by the presence of sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dioxa-6,9-dithiatetradecane typically involves the reaction of appropriate diols and dithiols under controlled conditions. One common method involves the use of 2-methyl-4,5-dimethoxyphenylboronic acid and 2,8-dibromoBODIPY as starting materials . The reaction is carried out under a nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography with silica gel or alumina as the stationary phase .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,12-Dioxa-6,9-dithiatetradecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, resulting in cyclic disulfides .
Applications De Recherche Scientifique
3,12-Dioxa-6,9-dithiatetradecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,12-Dioxa-6,9-dithiatetradecane involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biological processes, including protein folding and cellular regulation . The compound can interact with molecular targets such as thiol groups in proteins, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dioxa-1,8-octanedithiol: Another dithiaether with similar redox properties.
Dithiothreitol (DTT): A well-known reducing agent used in biochemistry.
Uniqueness
3,12-Dioxa-6,9-dithiatetradecane is unique due to its specific molecular structure, which allows for the formation of stable cyclic disulfides. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in the study of redox processes and protein chemistry .
Propriétés
Numéro CAS |
14440-87-0 |
|---|---|
Formule moléculaire |
C10H22O2S2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-ethoxy-2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethane |
InChI |
InChI=1S/C10H22O2S2/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-10H2,1-2H3 |
Clé InChI |
ACCZOZLPVQHRMY-UHFFFAOYSA-N |
SMILES canonique |
CCOCCSCCSCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)


![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)

![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)


![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)
![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
